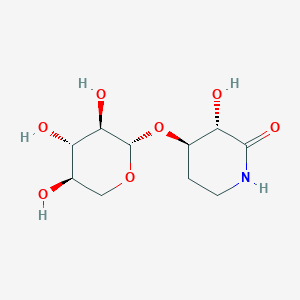
3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which proceeds both chemically and electrochemically . Another synthesis route involves the condensation of 4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine to yield novel antibacterial and antioxidant derivatives . Additionally, a two-step reaction starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride leads to the formation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one . These methods highlight the versatility of piperidine derivatives in synthesizing complex heterocycles.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques, including IR, NMR (1H, 13C-NMR, NOESY, HMBC), and mass spectrometry (ESI-MS) . For instance, the structure of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one was confirmed using IR and NMR spectroscopy, supported by quantum-chemical calculations to determine stable conformations . Similarly, the piperazine ring in 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one was found to adopt an almost perfect chair conformation .
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves redox processes, as indicated by the quasireversible redox process observed in the synthesized chromene derivatives . Furthermore, the inverse electron demand Diels-Alder reaction is employed to synthesize 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines and 3-hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridines, showcasing the utility of cycloaddition reactions in constructing complex heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of hydroxymethyl groups and the ability to form intramolecular hydrogen bonds can affect the solubility and stability of the compounds . The electrochemical properties, such as redox potentials, are also important, especially when considering the compounds' potential as antibacterial and antioxidant agents . The affinity constants of certain derivatives for dopamine receptors suggest potential applications in neuropharmacology .
Applications De Recherche Scientifique
Microwave-Assisted Synthesis for Biological Importance
Research indicates the microwave-assisted synthesis of certain compounds that resemble the structure of 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, demonstrating significant biological applications, particularly in antimicrobial activity. These compounds, obtained through interactions of specific glucopyranosides with flavones under microwave conditions, showed enhanced antimicrobial efficacy compared to their non-glucopyranoside counterparts (Gharpure et al., 2014).
One-Step Synthesis of Pyridine and Pyran Derivatives
A one-step synthesis process involving bisarylidenecyclohexanone and malononitrile under microwave irradiation has been explored, yielding pyridine and 4H-pyran derivatives. This method provides a straightforward approach to synthesizing complex structures, potentially including variations of the compound , with good yields (Jian-Feng Zhou, 2003).
FeCl3-catalysed C-N Coupling Reaction
The FeCl3-catalysed C-N coupling reaction represents another methodological approach in synthesizing 2-hydroxypyrrolidine/piperidine derivatives. This technique underscores the versatility in generating compounds with structural similarities to 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, which may have applications across various chemical and biological research domains (Mani et al., 2014).
Antimicrobial and Antiviral Activities
Studies on novel chlorokojic acid derivatives, including those with pyranone structures, have revealed significant antimicrobial and antiviral activities. This research suggests the potential of structurally similar compounds to 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one in contributing to the development of new antimicrobial and antiviral agents (Aytemir & Ozçelik, 2010).
Anticonvulsant Activity
The synthesis of kojic acid derivatives has been pursued for their potential anticonvulsant properties. This area of research is particularly relevant, as it explores the neurological applications of compounds that share features with 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, aiming to develop new therapeutic agents for the treatment of seizures (Aytemir et al., 2010).
Propriétés
IUPAC Name |
(3S,4R)-3-hydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)/t4-,5-,6+,7+,8-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMHPRIYUPDCT-BQWZOORQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one | |
CAS RN |
284045-95-0 |
Source


|
| Record name | 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03717 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

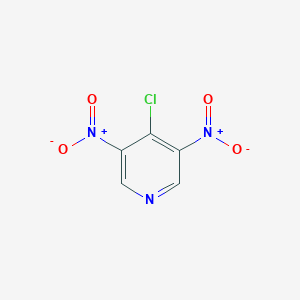
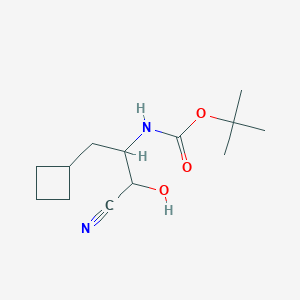
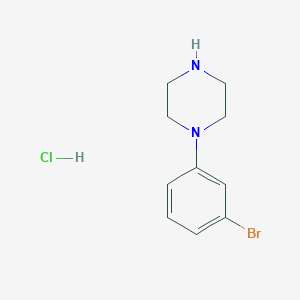
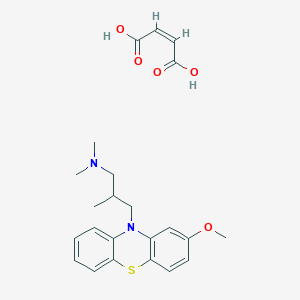
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
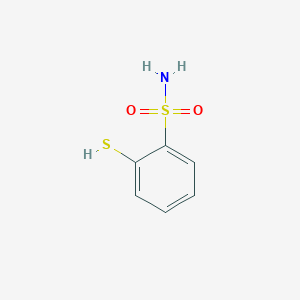
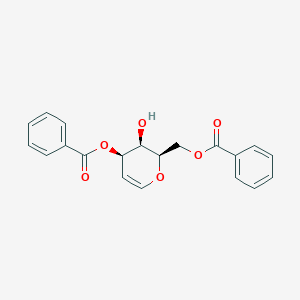
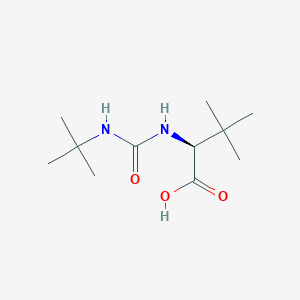
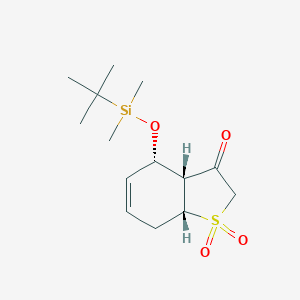
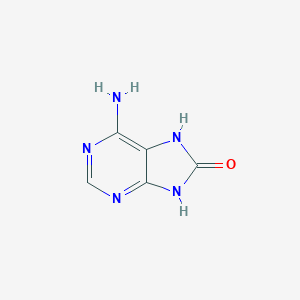
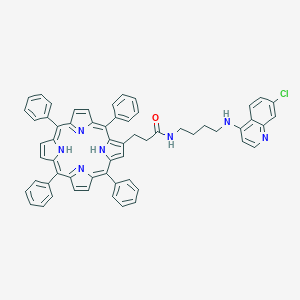

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)